molecular formula C6H5NO5 B14766193 Methyl 2-nitrofuran-3-carboxylate

Methyl 2-nitrofuran-3-carboxylate

Cat. No.: B14766193
M. Wt: 171.11 g/mol
InChI Key: USZBMDYQQKDJPF-UHFFFAOYSA-N
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Description

Methyl 2-nitrofuran-3-carboxylate is a chemical compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by a furan ring substituted with a nitro group and a carboxylate ester group. It is used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method is the nitration of methyl furan-2-carboxylate using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields this compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-nitrofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-nitrofuran-3-carboxylate involves its interaction with biological molecules. The nitro group undergoes reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. These intermediates can inhibit the synthesis of DNA, RNA, and proteins, thereby exerting their biological effects .

Comparison with Similar Compounds

Methyl 2-nitrofuran-3-carboxylate can be compared with other nitrofuran derivatives such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various biologically active compounds. Its versatility in undergoing different chemical reactions makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C6H5NO5

Molecular Weight

171.11 g/mol

IUPAC Name

methyl 2-nitrofuran-3-carboxylate

InChI

InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3H,1H3

InChI Key

USZBMDYQQKDJPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1)[N+](=O)[O-]

Origin of Product

United States

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